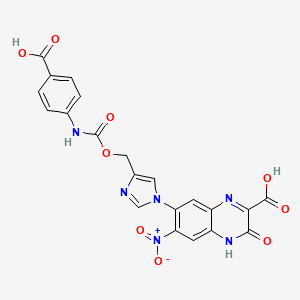
Sodium;4-(6-ethyldecyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-(6-ethyldecyl)benzenesulfonate is an organic compound with the molecular formula C18H29NaO3S. It is a sodium salt of benzenesulfonic acid, where the benzene ring is substituted with a 6-ethyldecyl group. This compound is known for its surfactant properties and is commonly used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(6-ethyldecyl)benzenesulfonate typically involves the sulfonation of 4-(6-ethyldecyl)benzene with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} ] [ \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{C}6\text{H}{13}\text{SO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium 4-(6-ethyldecyl)benzenesulfonate involves continuous sulfonation processes using reactors designed for high efficiency and yield. The sulfonation is followed by neutralization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-(6-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acids or thiols.
Substitution: Various substituted benzenesulfonates
Wissenschaftliche Forschungsanwendungen
Sodium 4-(6-ethyldecyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of sodium 4-(6-ethyldecyl)benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in detergents and emulsifiers. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .
Similar Compounds:
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a similar structure but different alkyl chain length.
Sodium benzenesulfonate: Lacks the long alkyl chain, resulting in different surfactant properties.
Uniqueness: Sodium 4-(6-ethyldecyl)benzenesulfonate is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other benzenesulfonates. This uniqueness makes it suitable for specialized applications where specific surfactant characteristics are required .
Eigenschaften
Molekularformel |
C18H29NaO3S |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
sodium;4-(6-ethyldecyl)benzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-3-5-9-16(4-2)10-7-6-8-11-17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
HLZPFMSGWIVXAK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)CCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



